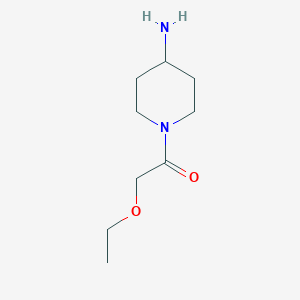

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

描述

Piperidines, which “1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (4-aminopiperidin-1-yl)phenylmethanone, include a density of 1.1±0.1 g/cm3, boiling point of 355.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学研究应用

Myelostimulatory Activity

A study on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives revealed that these compounds exhibit anesthetic, local anesthetic, spasmolytic, immunosuppressive, and notably, myelostimulatory activities. The ester complexes of these derivatives demonstrated higher myelostimulatory activities compared to the standard drug levamisole, indicating their potential as novel therapeutic agents for stimulating bone marrow activity (Iskakova et al., 2014).

Supramolecular Inclusion Complexes

Another investigation focused on the supramolecular inclusion complexes with β-cyclodextrin of certain piperidine derivatives. This study highlighted the interactions between these compounds and β-cyclodextrin, suggesting implications for drug delivery and stability (Seilkhanov et al., 2016).

Antibacterial Leads

A research effort extended the N-linked aminopiperidine class to the mycobacterial gyrase domain, designing derivatives with potent antibacterial activities. One compound demonstrated significant inhibition against Mycobacterium tuberculosis DNA gyrase enzyme, suggesting a pathway for developing new antibacterial agents (Bobesh et al., 2014).

Stereochemistry and Biological Activity

The stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones was explored, providing insights into the synthesis and potential biological applications of these derivatives (Praliev et al., 1986).

Dopamine D4 Receptor Affinity

Research into substituted 4-aminopiperidine compounds revealed high in vitro affinity and selectivity for the human dopamine D4 receptor. This discovery opens up possibilities for the development of novel drugs targeting neuropsychiatric disorders (Schlachter et al., 1997).

ASK1 Inhibitors

Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine were identified as potent ASK1 inhibitors. These compounds are useful in treating inflammation and pain, with potential applications in osteoarthritis and neuropathic pain treatment (Norman, 2012).

安全和危害

未来方向

属性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNRANJDDDDJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)